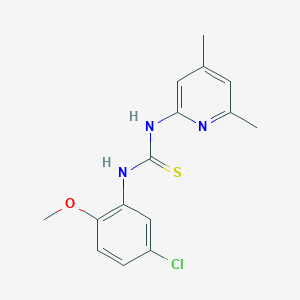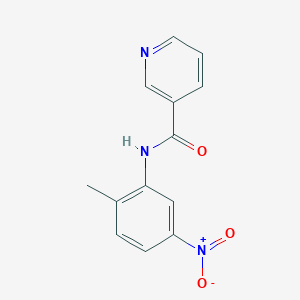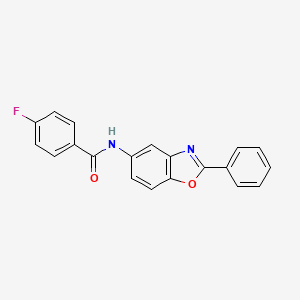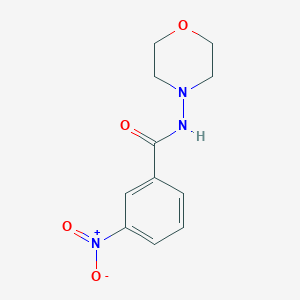
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. ARF1 is a small GTPase protein that plays a crucial role in intracellular vesicular trafficking and signal transduction pathways. The inhibition of ARF1 activity has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation.
作用机制
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine inhibits the activity of ARF1 by binding to its active site and preventing the exchange of GDP for GTP. This results in the inhibition of ARF1-mediated vesicular trafficking and signal transduction pathways.
Biochemical and physiological effects:
The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the disruption of membrane trafficking, and the alteration of cytoskeleton organization. These effects have been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections.
实验室实验的优点和局限性
The advantages of using 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its high potency and specificity for ARF1 inhibition, its ability to inhibit various cellular processes, and its potential therapeutic effect on various diseases. However, the limitations of using 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
未来方向
There are several future directions for the study of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine. These include the development of more potent and specific ARF1 inhibitors, the determination of the efficacy and safety of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in vivo, and the identification of potential therapeutic targets for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Conclusion:
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation. The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections. The development of more potent and specific ARF1 inhibitors and the determination of the efficacy and safety of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in vivo are important future directions for the study of this compound.
合成方法
The synthesis of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves a multistep process that starts with the reaction of 2,4-dimethylbenzonitrile with hydrazine hydrate to form 2,4-dimethylphenylhydrazine. The subsequent reaction of 2,4-dimethylphenylhydrazine with 1,3,5-triazine-2,4-dione leads to the formation of 2-(2,4-dimethylphenyl)-4,6-dioxo-1,3,5-triazine. The final step involves the reaction of 2-(2,4-dimethylphenyl)-4,6-dioxo-1,3,5-triazine with 1-azepanemethanamine to form 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.
科学研究应用
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation. The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections.
属性
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-7-8-15(14(2)11-13)20-18-22-16(21-17(19)23-18)12-24-9-5-3-4-6-10-24/h7-8,11H,3-6,9-10,12H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOVLENLNHKFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)



![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
